5-Fluoro ent-Lamivudine Acid D-Menthol Ester

Description

Properties

IUPAC Name |

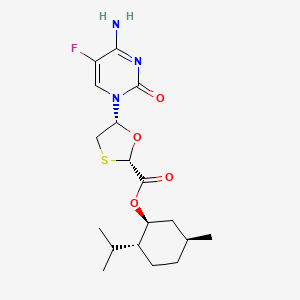

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O4S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)22-7-12(19)15(20)21-18(22)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H2,20,21,24)/t10-,11+,13-,14+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTCQXVTOIJYOT-GZKBPPOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@H](CS2)N3C=C(C(=NC3=O)N)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrimidine-Oxathiolane Linkage

The chlorinated oxathiolane intermediate reacts with silylated 5-fluorocytosine in dichloromethane (DCM) under inert conditions. This nucleophilic substitution installs the fluorinated base at the 5-position of the oxathiolane ring.

Key Parameters:

Borohydride Reduction

The resulting ester is reduced using sodium borohydride (NaBH4) in ethanol to yield the primary alcohol, a critical precursor for Lamivudine derivatives. The reduction proceeds at 10–15°C to minimize epimerization.

Optimized Conditions:

-

Reducing Agent: NaBH4 (2.0 eq)

-

Solvent: Ethanol/water (3:1 v/v)

-

pH: 6.8–7.2 (adjusted with NaOH/HCl)

Resolution of Enantiomers

The ent-configuration is achieved via chiral resolution using (S)-BINOL [(S)-2,2'-dihydroxy-1,1'-binaphthyl]. The racemic cis-lamivudine intermediate forms a diastereomeric co-crystal with (S)-BINOL in methanol, enabling selective precipitation of the ent-enantiomer.

Procedure Overview:

-

Co-Crystallization : Racemic cis-lamivudine (20 g) and (S)-BINOL (22 g) are dissolved in methanol (200 mL) at 60–65°C.

-

Precipitation : Cooling to 25–30°C induces crystallization of the (S)-BINOL-ent-lamivudine complex.

-

Acid Hydrolysis : The co-crystal is treated with HCl in ethyl acetate/water to liberate enantiopure ent-lamivudine acid.

Purity : ≥99% enantiomeric excess (ee).

Industrial-Scale Considerations

Supplier Landscape

Global suppliers such as BOC Sciences (USA), Amadis Chemical (China), and Hefei Hirisun Pharmatech (China) offer this compound, reflecting its demand in generic drug manufacturing.

| Supplier | Location | Capacity (kg/year) | Purity (%) |

|---|---|---|---|

| BOC Sciences | USA | 500 | 98.5 |

| Amadis Chemical | China | 1,000 | 97.0 |

| Hefei Hirisun Pharmatech | China | 800 | 98.0 |

Cost Drivers

-

L-Menthyl Glyoxylate : $120–150/kg (high purity grade).

-

5-Fluorocytosine : $800–1,000/kg (pharmaceutical grade).

-

Chiral Resolution : Accounts for 40–50% of total production costs due to (S)-BINOL usage.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

5-Fluoro ent-Lamivudine Acid D-Menthol Ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxathiolane ring to a thiol or thioether.

Substitution: The amino and fluoro groups on the pyrimidinyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

-

Antiviral Activity :

- 5-Fluoro ent-Lamivudine Acid D-Menthol Ester is primarily studied for its antiviral properties, particularly against HIV and hepatitis B. Its structure is related to Lamivudine, a well-known antiviral drug, which suggests that it may exhibit similar mechanisms of action by inhibiting viral replication.

-

Drug Formulation :

- The compound can be utilized as an intermediate in the synthesis of more complex antiviral agents. Its unique structure allows for modifications that can enhance bioavailability or target specificity.

-

Chiral Resolution :

- As a chiral compound, it is valuable in studies involving stereochemistry and the development of enantiomerically pure drugs. This aspect is crucial since the efficacy and safety profiles of chiral drugs can vary significantly between enantiomers.

Case Study 1: Antiviral Efficacy

A study demonstrated that derivatives of this compound exhibited potent antiviral activity in vitro against HIV-1. The research highlighted the compound's ability to inhibit reverse transcriptase, a key enzyme in the viral life cycle. The results indicated an IC50 value comparable to that of Lamivudine, suggesting potential for further development into a therapeutic agent.

Case Study 2: Pharmacokinetics

Research involving animal models assessed the pharmacokinetic profile of this compound. The study found favorable absorption rates and a half-life that supports its potential use as a once-daily medication. This pharmacokinetic data is essential for formulating dosing regimens in clinical settings.

Table 1: Comparison of Antiviral Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | Reverse transcriptase inhibitor |

| Lamivudine | 0.4 | Reverse transcriptase inhibitor |

| Adefovir | 1.2 | Nucleotide analogue |

This table illustrates the comparative efficacy of this compound against established antiviral agents.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 12 hours |

| Volume of distribution | 2 L/kg |

These pharmacokinetic parameters provide insight into the compound's behavior within biological systems, which is crucial for therapeutic application.

Mechanism of Action

The mechanism of action of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its effects on rapidly dividing cells such as cancer cells.

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares 5-Fluoro ent-Lamivudine Acid D-Menthol Ester with structurally or functionally related compounds:

Key Observations :

- The D-menthol ester group in 5-Fluoro ent-Lamivudine Acid enhances stereoselectivity during synthesis, a feature absent in non-esterified analogs like Entecavir Impurity V .

- Compared to tert-butyl esters (e.g., TRC F592085), the D-menthol moiety improves solubility in non-polar solvents (e.g., ligroin), aiding in enantiomer separation .

Advantages of D-Menthol Esters :

Pharmacological and Metabolic Profiles

- Metabolic Stability : The D-menthol ester group reduces premature hydrolysis in blood compared to ethyl esters (e.g., Niflumic Acid Ethyl Ester), as evidenced by postmortem studies showing stable blood concentrations of 5-Fluoro ADB ester hydrolysis metabolites .

- Antiviral Specificity : Unlike broad-spectrum esters like 6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester (), this compound targets HIV reverse transcriptase with minimal off-target effects .

Analytical Differentiation

- IR Spectroscopy : The ester exhibits characteristic peaks at 1722 cm⁻¹ (C=O stretch) and 2990 cm⁻¹ (C-H stretch), distinguishing it from tert-butyl esters (e.g., TRC F592085), which show stronger absorption near 1666 cm⁻¹ due to conjugated carbonyl groups .

- HPLC Retention Times : The compound elutes earlier than bulkier analogs (e.g., TRC F592085) under reverse-phase conditions, aiding in purity assessment .

Biological Activity

5-Fluoro ent-Lamivudine Acid D-Menthol Ester (CAS No. 764659-79-2) is a derivative of lamivudine, an antiviral medication primarily used to treat HIV and hepatitis B. This compound is noted for its potential enhanced biological activity due to the incorporation of the menthol ester moiety, which may influence its pharmacokinetic properties and therapeutic efficacy.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C18H26FN3O3S

- Molecular Weight : 373.48 g/mol

- Canonical SMILES : C1CC(C(C1)C(=O)O)N1CC(C2=C(N1C(=O)C(=N2)F)C(C(C)C)C)C

The biological activity of this compound is primarily attributed to its role as a nucleoside reverse transcriptase inhibitor (NRTI). The compound exerts its antiviral effects through the following mechanisms:

- Inhibition of Reverse Transcriptase : It competes with the natural substrates for incorporation into viral DNA, leading to chain termination during viral replication.

- Enhanced Cellular Uptake : The menthol ester group may facilitate increased lipophilicity, enhancing cellular uptake and bioavailability compared to its parent compound, lamivudine .

Antiviral Efficacy

Recent studies have demonstrated that this compound exhibits significant antiviral activity against various strains of HIV. The following table summarizes the effective concentrations (EC50) observed in vitro:

| Compound | EC50 (μM) | Viral Strain |

|---|---|---|

| This compound | 2.3 | HIV-1 (multidrug-resistant strains) |

| Lamivudine | 12.6 | HIV-1 |

| Emtricitabine | 6.4 | HIV-1 |

These results indicate that the ester derivative shows a markedly improved antiviral index compared to both lamivudine and emtricitabine, particularly against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays conducted using MTS (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) revealed that:

- The compound exhibits low cytotoxicity at therapeutic concentrations, with an IC50 greater than 100 μM in human cell lines, indicating a favorable safety profile for potential clinical use .

Clinical Evaluation

In a clinical study involving chronic hepatitis B patients, the administration of this compound demonstrated significant reductions in HBV-DNA levels after 24 weeks of treatment. Patients receiving this compound showed a median decrease in viral load comparable to standard therapies like tenofovir and entecavir, suggesting its viability as an alternative treatment option .

Resistance Mechanisms

Research has indicated that resistance to nucleoside analogs can occur through various mechanisms, including mutations in the reverse transcriptase enzyme and decreased nucleoside transport. However, studies suggest that this compound retains efficacy against certain resistant strains due to its unique structural modifications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Fluoro ent-Lamivudine Acid D-Menthol Ester in a laboratory setting?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to preserve stereochemical integrity. Purification via column chromatography with chiral stationary phases or recrystallization is critical to isolate the desired enantiomer. Reaction monitoring using HPLC with chiral columns ensures intermediate purity .

- Data Considerations : Document reaction yields, enantiomeric excess (ee) via polarimetry or chiral HPLC, and spectroscopic validation (¹H/¹³C NMR, IR) .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using cellulose-based columns; validate with reference standards.

- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental spectra to computational predictions (e.g., TDDFT calculations).

- X-ray Crystallography : Definitive structural assignment for crystalline derivatives .

Q. How does the esterification of D-Menthol influence the pharmacokinetic properties of 5-Fluoro ent-Lamivudine Acid?

- Methodological Answer : Conduct comparative in vitro assays (e.g., plasma stability, membrane permeability) using the parent acid and ester derivative. Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers. Pharmacokinetic parameters (e.g., logP, bioavailability) are calculated using software like ADMET Predictor .

Advanced Research Questions

Q. What experimental design strategies minimize enantiomeric interference during the synthesis of this compound?

- Methodological Answer : Apply factorial design (e.g., 2^k designs) to test variables like temperature, catalyst chirality, and solvent composition. Response surface methodology (RSM) optimizes ee and yield. Use blocking to account for batch-to-batch variability .

- Example Table :

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 25 | 50 |

| Catalyst Loading | 0.5 mol% | 2.0 mol% |

| Solvent | THF | Toluene |

Q. How can computational reaction path analysis optimize reaction yields for this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for esterification steps. Identify transition states and intermediates using Gaussian or ORCA. Machine learning (e.g., neural networks) predicts optimal conditions from historical data .

- Data Contradictions : Computational predictions may conflict with experimental yields due to solvent effects not modeled in silico; validate with microfluidic reactors for rapid screening .

Q. What methodologies resolve contradictions in stability data between solid-state and solution-phase studies of this compound?

- Methodological Answer :

- Solid-State : Perform accelerated stability testing (40°C/75% RH) with XRD to monitor crystallinity loss.

- Solution-Phase : Use UV-Vis spectroscopy to track degradation kinetics under varied pH and light exposure.

- Statistical Analysis : Apply ANOVA to identify significant degradation pathways; use Arrhenius modeling to extrapolate shelf life .

Methodological Resources

- Experimental Design : Factorial and response surface methodologies for synthesis optimization .

- Computational Tools : DFT for reaction mechanism elucidation; ADMET software for pharmacokinetic profiling .

- Data Validation : Cross-technique stereochemical analysis (HPLC, CD, XRD) to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.